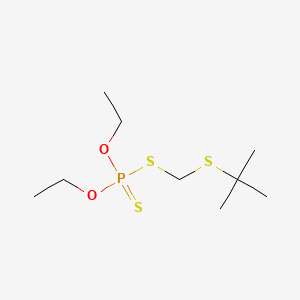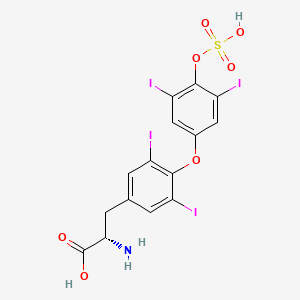
Thyroxin-Sulfat
Übersicht
Beschreibung
Thyroxine sulfate (T4S) is a compound with the molecular formula C15H11I4NO7S . It is a major thyroid hormone metabolite . The molecular weight of T4S is 856.9 g/mol .
Synthesis Analysis
T4S is a product of the thyroid gland. The thyroid gland produces thyroxine (T4), which is then converted into T4S and other metabolites through various biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation .Molecular Structure Analysis
The IUPAC name for T4S is (2 S )-2-amino-3- [4- (3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid . The InChI and SMILES strings provide a detailed description of the molecular structure .Chemical Reactions Analysis
T4S undergoes various chemical reactions in the body. For instance, it can be deiodinated to form other metabolites . The exact chemical reactions involving T4S are complex and depend on various factors, including the presence of specific enzymes and conditions in the body .Wissenschaftliche Forschungsanwendungen
Behandlung von endokrinen Erkrankungen
Thyroxin-Sulfat spielt eine entscheidende Rolle bei der Behandlung von Hypothyreose, einer häufigen endokrinen Erkrankung. Es wird verwendet, um das natürliche Schilddrüsenhormon im Körper zu ersetzen oder zu ergänzen, das für die Aufrechterhaltung des Stoffwechselgleichgewichts und der allgemeinen Gesundheit unerlässlich ist .
Neuartige Arzneimittelverabreichungssysteme
In der Pharmakologie steht this compound an vorderster Front bei der Entwicklung neuartiger Arzneimittelverabreichungssysteme. Dazu gehören flüssige Lösungen, Weichgelkapseln und sogar Nanopartikel-eingekapselte Formen, die entwickelt wurden, um die Bioverfügbarkeit und die Patientencompliance zu verbessern .
Stoffwechselregulation
This compound ist ein integraler Bestandteil von Studien zum Stoffwechsel, insbesondere im Verständnis, wie Schilddrüsenhormone Stoffwechselprozesse wie Energieverbrauch, Gewichtsmanagement und Thermogenese regulieren .
Molekularbiologische Forschung
In der Molekularbiologie wird this compound verwendet, um die genomischen und nicht-genomischen Wirkungen von Schilddrüsenhormonen zu untersuchen. Dazu gehört seine Rolle bei der Genexpression, dem Zellwachstum und der Entwicklung sowie seine Interaktion mit verschiedenen Rezeptoren auf zellulärer Ebene .
Klinische Medizin
Die Auswirkungen von this compound auf die klinische Medizin sind erheblich, insbesondere bei der Behandlung von subklinischer Hypothyreose. Es hilft bei der Feinabstimmung der Schilddrüsenhormontherapie für Patienten mit unterschiedlichen TSH-Spiegeln (Thyroid-stimulating hormone) .
Endokrinologie
Im Bereich der Endokrinologie ist this compound unerlässlich, um die physiologischen und pathologischen Zustände der Schilddrüsenfunktion zu verstehen. Es unterstützt die Erforschung von Schilddrüsenhormonrezeptoren und ihren transkriptionellen Rollen bei Gesundheit und Krankheit .
Wirkmechanismus
Target of Action
Thyroxine sulfate, also known as levothyroxine, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of thyroxine sulfate are nearly every cell in the body, but it has a particularly strong effect on the cardiac system .
Mode of Action
Thyroxine sulfate acts as a replacement in deficiency syndromes such as hypothyroidism . It is converted to its active form, triiodothyronine (T3), inside cells by one of two distinct deiodinases . T3 binds to specific nuclear receptor proteins (alpha & beta) in the nucleus of a wide spectrum of body tissues, resulting in altered gene expression, and increased formation of RNA and protein .
Biochemical Pathways
The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . This system contributes to and likely reflects the regulation of sensitivity to thyroid hormones at the level of other target tissues . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .
Pharmacokinetics
About 70–80% of an oral dose of thyroxine sulfate is absorbed from the intestine . Maximum plasma concentrations of thyroxine sulfate are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered thyroxine sulfate, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The result of thyroxine sulfate action is the reversal of many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .
Action Environment
The bioavailability of thyroxine sulfate can be hampered by many conditions, such as concomitant diseases, interfering medications and foods, switch of brands, and noncompliance . Environmental factors such as temperature can also influence the action of thyroxine sulfate .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Thyroxine sulfate interacts with various enzymes, proteins, and other biomolecules. It is mainly absorbed in the small intestine, specifically through the duodenum, jejunum, and ileum . Active transport of thyroxine into cells involves organic anion transporting polypeptides (OATP), such as OATP1A2, OATP1B1, OATP1C1 .
Cellular Effects
Thyroxine sulfate has significant effects on various types of cells and cellular processes. It influences cell function by activating gene transcription of messenger RNA and proteins . It enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription .
Molecular Mechanism
Thyroxine sulfate exerts its effects at the molecular level through several mechanisms. It binds to DNA-bound thyroid receptors in the cell nucleus, activating gene transcription of messenger RNA and proteins . This interaction influences the regulation of many metabolic processes.
Temporal Effects in Laboratory Settings
The effects of thyroxine sulfate change over time in laboratory settings. Thyroid function should be assessed every 6-8 weeks until the patient is euthyroid and then rechecked annually, aiming to maintain T4 and TSH within the normal range .
Dosage Effects in Animal Models
The effects of thyroxine sulfate vary with different dosages in animal models. For instance, in rat liver homogenate, the conversion of T4 to T3 was readily observed
Metabolic Pathways
Thyroxine sulfate is involved in several metabolic pathways. It plays a vital role in metabolism, heart and muscle function, brain development, and maintenance of bones . It also regulates cholesterol and carbohydrate metabolism through direct actions on gene expression .
Transport and Distribution
Thyroxine sulfate is transported and distributed within cells and tissues. It is mainly absorbed in the small intestine and transported into cells via organic anion transporting polypeptides .
Subcellular Localization
The subcellular localization of thyroxine sulfate and its effects on activity or function are complex. It is known that thyroxine sulfate enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIJUZWSSQICT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227866 | |
| Record name | Thyroxine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thyroxine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
77074-49-8 | |
| Record name | Thyroxine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77074-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyroxine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thyroxine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thyroxine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is thyroxine sulfate (T4S) and what is its significance in thyroid hormone metabolism?
A1: Thyroxine sulfate (T4S) is a naturally occurring metabolite of thyroxine (T4), the primary hormone produced by the thyroid gland. It is formed through the sulfation of T4, a process where a sulfate group is attached to the T4 molecule. This sulfation is a key step in the irreversible inactivation of thyroid hormone. [] Research suggests that T4S plays a significant role in fetal development, particularly in regulating thyroid hormone levels within a narrow range. [] Studies have also shown elevated T4S levels in various conditions, including critical illness [], hypothyroidism [], hyperthyroidism [], and selenium deficiency. []
Q2: How do T4S levels change in critically ill patients and what is the underlying mechanism?
A2: Critically ill patients exhibit significantly elevated serum T4S levels compared to healthy individuals. [] This increase is primarily attributed to a decrease in hepatic type I deiodinase (D1) activity, an enzyme responsible for converting T4 to the active hormone, triiodothyronine (T3). [] As D1 activity declines, less T4 is converted to T3, leading to a buildup of T4 and subsequently, increased sulfation to T4S.
Q3: Is there a difference in T4S levels between euthyroid, hyperthyroid, and hypothyroid individuals?
A3: Yes, serum T4S concentrations differ among individuals with varying thyroid states. Hyperthyroid patients exhibit higher T4S levels compared to euthyroid individuals, while hypothyroid patients have lower levels. [] This difference highlights the influence of thyroid hormone status on the sulfation pathway.
Q4: How does the administration of drugs like ipodate affect T4S levels?
A4: Ipodate, a drug known to inhibit type I 5'-monodeiodinase activity, causes a transient increase in serum T4S levels. [] This effect further supports the link between deiodinase activity and T4S production, as inhibiting T4 to T3 conversion leads to increased T4 sulfation.
Q5: What is the role of sulfation in the deiodination of iodothyronines like T4?
A5: Sulfate conjugation significantly influences the deiodination process of iodothyronines. While it enhances the inner-ring deiodination of T3 and T4, it blocks the outer-ring deiodination of T4. [] This selective modulation of deiodination pathways highlights the regulatory role of sulfation in thyroid hormone metabolism.
Q6: How does sulfation impact the interaction of T4 with deiodinase enzymes?
A6: Studies using synthetic selenium compounds, which mimic deiodinase activity, demonstrate that T4S undergoes faster deiodination compared to T4. [] This suggests that sulfation alters the interaction of T4 with deiodinase enzymes, potentially influencing substrate binding and enzyme kinetics.
Q7: What is the significance of T4S in fetal development?
A7: Research suggests that T4S plays a crucial role in fetal development, potentially by serving as a reservoir of T4 and regulating the availability of active thyroid hormone. [] This regulation is crucial as even minor fluctuations in thyroid hormone levels during fetal development can have significant and long-term consequences.
Q8: What are the primary routes of T4S excretion in sheep?
A8: In sheep, T4S is primarily excreted through bile and urine. [] It also accumulates in meconium and allantoic fluid, suggesting active transport mechanisms for T4S across various fetal tissues.
Q9: How do T4S levels change throughout gestation in sheep?
A9: In fetal sheep, serum T4S concentrations peak around 130 days of gestation and then decline towards term. [] This pattern suggests a dynamic regulation of T4 sulfation throughout fetal development, possibly reflecting changing demands for thyroid hormone.
Q10: Are there any known desulfation mechanisms for T3S in the body?
A10: Research indicates the presence of T3 sulfate (T3SO4) desulfating activity associated with the microsomal fraction of rat liver, brain, kidney, and human liver. [] This finding suggests the possibility of T3SO4 reactivation within these tissues, challenging the traditional view of sulfation as a solely inactivating pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



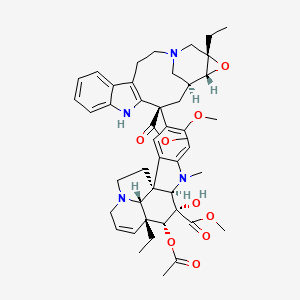
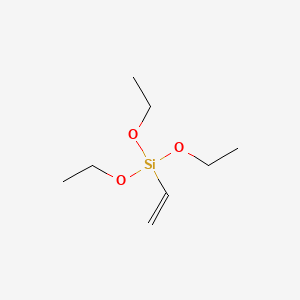


![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)
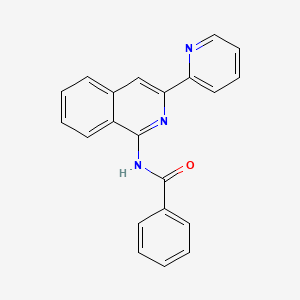
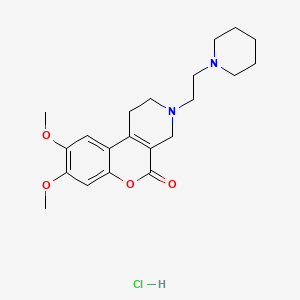
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide](/img/structure/B1683077.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)
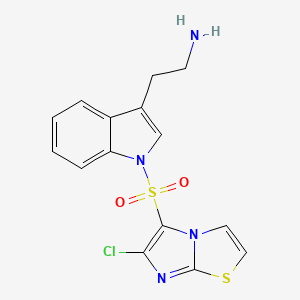
![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)
